molecular formula C15H15ClN2O4S B549262 Xipamide CAS No. 14293-44-8

Xipamide

Numéro de catalogue B549262
Numéro CAS: 14293-44-8
Poids moléculaire: 354.8 g/mol
Clé InChI: MTZBBNMLMNBNJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Xipamide is an anti-hypertensive diuretic . It is used for the treatment of oedema and hypertension . It is neither a thiazide nor a specific loop diuretic, although it is structurally similar to chlorthalidone .


Synthesis Analysis

Xipamide has been studied in a comparative study with triamterene, a binary medication of antihypertension . The research involved the quantitative and qualitative analysis of this binary mixture by green univariate and multivariate spectrophotometric methods . Another study involved the development and validation of a RP-HPLC method for the determination of xipamide and valsartan in human plasma .


Molecular Structure Analysis

Xipamide has a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 . The molecule contains a total of 39 bonds, including 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 aromatic hydroxyl, and 1 sulfonamide .


Chemical Reactions Analysis

Xipamide has been found to show reversible oxidation reaction, suggesting that the oxidation occurs at the nitrogen atom of the amide group to produce a cation radical . New complexes of xipamide with Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) have also been synthesized .


Physical And Chemical Properties Analysis

Xipamide has a molecular weight of 354.81 . It is a sulfonamide diuretic that blocks sodium reabsorption in the distal tubules of the kidney, resulting in increased urine output .

Applications De Recherche Scientifique

Pharmacodynamic Profile and Efficacy

Xipamide is a diuretic derived from salicylic acid, similar in structure to chlorthalidone. It's primarily researched for its effects on mild to moderate hypertension and edematous states. Xipamide's diuretic efficacy is comparable to frusemide at doses up to 40 mg, and it's been found to be effective in lowering blood pressure, especially when used in conjunction with other antihypertensive agents. However, studies have also noted that xipamide may have side effects similar to other diuretics, such as hypokalaemia, hyperuricaemia, and increased blood glucose in diabetics or latent diabetics (Prichard & Brogden, 1985).

Comparison with Other Anticoagulants

Although not directly related to xipamide, it's worth noting the research surrounding ximelagatran/melagatran, as it provides insight into the comparative analysis of anticoagulant therapies. Ximelagatran/melagatran has been proposed as an alternative to conventional anticoagulant therapy, though concerns over potential liver injury have been highlighted. The meta-analysis evaluating the risk/benefit profile of xi-/melagatran in comparison to conventional anticoagulant therapy (CAT) suggested that while xi-/melagatran is comparable to CAT in terms of major adverse events and major bleeds, it carries a significantly increased risk of hepatotoxicity (Testa et al., 2007).

Safety And Hazards

Xipamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Xipamide is used for cardiac oedema caused by decompensation of heart failure, renal oedema, chronic renal disease, hepatic oedema caused by cirrhosis, ascites, lymphoedema, and hypertension in combination with chronic renal disease . It is a suitable alternative to other diuretics in the treatment of mild to moderate hypertension and combines the efficacy of frusemide with a less abrupt action in the treatment of oedema .

Propriétés

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZBBNMLMNBNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023744
Record name Xipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xipamide

CAS RN

14293-44-8
Record name Xipamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14293-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xipamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xipamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xipamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XIPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xipamide
Reactant of Route 2
Reactant of Route 2
Xipamide
Reactant of Route 3
Xipamide
Reactant of Route 4
Reactant of Route 4
Xipamide
Reactant of Route 5
Reactant of Route 5
Xipamide
Reactant of Route 6
Reactant of Route 6
Xipamide

Citations

For This Compound
1,510
Citations
BNC Prichard, RN Brogden - Drugs, 1985 - Springer
… Diuresis produced by xipamide over a 24-hour period is equivalent to that of an equal dose … action of xipamide resembles that of hydrochlorothiazide. The natriuretic effect of xipamide is …
Number of citations: 34 link.springer.com
MJ Legorburu, RM Alonso, RM Jiménez - Bioelectrochemistry and …, 1993 - Elsevier
… Xipamide is conjugated with glucuronide, and during the first … Xipamide belongs to the group of diuretics, which have been … In this work, the oxidation of xipamide at carbon electrodes …
Number of citations: 36 www.sciencedirect.com
NE Wagieh, SS Abbas, M Abdelkawy… - Drug Testing and …, 2010 - Wiley Online Library
Sensitive and validated UV‐spectrophotometric, chemometric and TLC‐densitometric methods were developed for determination of triamterene (TRM) and xipamide (XIP) in their binary …
H Knauf, E Mutschler - European journal of clinical pharmacology, 1984 - Springer
… in the presence of xipamide [13]. So far results obtained with xipamide have been ambiguous. A … Knowledge of the pharmacokinetics of xipamide is poor. Only a few studies using 3SS-…
Number of citations: 46 link.springer.com
M Castro - Current Medical Research and Opinion, 1980 - Taylor & Francis
Twenty-two patients with essential hypertension received xipamide as monotherapy for a continuous period of 2 years. At an average single daily dose of 23 mg, the patients showed a …
Number of citations: 11 www.tandfonline.com
EB Raftery, DI Melville, BA Gould… - British Journal of …, 1981 - Wiley Online Library
1 The antihypertensive activity of the diuretic xipamide has … 2 After a mean period of 3 months' treatment with xipamide 20 … 3 Xipamide would appear to be as effective as many beta‐…
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
CH Gold, M Viljoen - Clinical Pharmacology & Therapeutics, 1979 - Wiley Online Library
Xipamide, hydrochlorothiazide, andfurosemide were given to normal … of xipamide and hydrochlorothiazide, but not in the case of furosemide. During maximal hydropenia, both xipamide …
Number of citations: 12 ascpt.onlinelibrary.wiley.com
HM Maher, RM Youssef, I Eman, EM Hassan… - … of pharmaceutical and …, 2012 - Elsevier
An efficient chromatographic method for the simultaneous determination of triamterene (TRI) and xipamide (XIP) in urine samples, based on high performance liquid chromatography …
Number of citations: 29 www.sciencedirect.com
MA Tantawy, HA El Fiky, AM Badawey… - Journal of The …, 2021 - iopscience.iop.org
… In this work, the first potentiometric sensor for quantitative determination of xipamide is … , selective, simple and more economic for xipamide determination as compared to other reported …
Number of citations: 12 iopscience.iop.org
D Dadgar, M Kelly - Analyst, 1988 - pubs.rsc.org
… The pharmacokinetics of xipamide have also been followed by the … xipamide have been carried out.14 This paper describes a rapid and simple method for the determination of xipamide …
Number of citations: 18 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.